molecular formula C8H7N3O3 B102216 Pyrazole, 5-methyl-3-(5-nitro-2-furyl)- CAS No. 16239-90-0

Pyrazole, 5-methyl-3-(5-nitro-2-furyl)-

Cat. No. B102216
CAS RN: 16239-90-0
M. Wt: 193.16 g/mol
InChI Key: KABMWDLFVZLTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazole, 5-methyl-3-(5-nitro-2-furyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the pyrazole class of organic compounds and has a molecular formula of C8H7N3O3. In

Mechanism of Action

The mechanism of action of pyrazole, 5-methyl-3-(5-nitro-2-furyl)- is not fully understood. However, it has been proposed that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For instance, it has been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Pyrazole, 5-methyl-3-(5-nitro-2-furyl)- has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
Pyrazole, 5-methyl-3-(5-nitro-2-furyl)- has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It has also been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Pyrazole, 5-methyl-3-(5-nitro-2-furyl)- has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.

Advantages and Limitations for Lab Experiments

Pyrazole, 5-methyl-3-(5-nitro-2-furyl)- has several advantages for lab experiments. It is a stable compound that can be synthesized in high purity and yield. It has also been found to exhibit a broad range of biological activities, making it a versatile compound for various applications. However, one of the limitations of pyrazole, 5-methyl-3-(5-nitro-2-furyl)- is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of pyrazole, 5-methyl-3-(5-nitro-2-furyl)-. One of the areas of interest is the development of novel drug candidates based on this compound for the treatment of various diseases. Further studies are needed to elucidate the mechanism of action of pyrazole, 5-methyl-3-(5-nitro-2-furyl)- and to identify its molecular targets. In addition, the potential applications of this compound in the field of agriculture need to be explored further. Finally, studies are needed to evaluate the safety and toxicity of pyrazole, 5-methyl-3-(5-nitro-2-furyl)- in vivo to determine its potential for clinical use.
Conclusion
In conclusion, pyrazole, 5-methyl-3-(5-nitro-2-furyl)- is a versatile compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to yield high purity and high yield. Pyrazole, 5-methyl-3-(5-nitro-2-furyl)- has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor activities. Future studies are needed to explore the potential applications of this compound in the field of medicine and agriculture.

Synthesis Methods

The synthesis of pyrazole, 5-methyl-3-(5-nitro-2-furyl)- can be achieved through various methods, including the reaction of 5-nitro-2-furoic acid hydrazide with acetic anhydride and then with methyl iodide. Another synthesis method involves the reaction of 5-nitro-2-furoylhydrazine with ethyl acetoacetate in the presence of a catalyst. These methods have been optimized to yield high purity and high yield of pyrazole, 5-methyl-3-(5-nitro-2-furyl)-.

Scientific Research Applications

Pyrazole, 5-methyl-3-(5-nitro-2-furyl)- has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. Pyrazole, 5-methyl-3-(5-nitro-2-furyl)- has also been studied for its potential applications in the field of agriculture, where it has been found to exhibit insecticidal and fungicidal activities.

properties

CAS RN

16239-90-0

Product Name

Pyrazole, 5-methyl-3-(5-nitro-2-furyl)-

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

5-methyl-3-(5-nitrofuran-2-yl)-1H-pyrazole

InChI

InChI=1S/C8H7N3O3/c1-5-4-6(10-9-5)7-2-3-8(14-7)11(12)13/h2-4H,1H3,(H,9,10)

InChI Key

KABMWDLFVZLTKU-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NN1)C2=CC=C(O2)[N+](=O)[O-]

Other CAS RN

5052-75-5

Origin of Product

United States

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